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molecular formula C12H11N5S2 B5876492 N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE

Cat. No. B5876492
M. Wt: 289.4 g/mol
InChI Key: TXTUDXNTPIORFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940771B2

Procedure details

N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide (0.9 g) is refluxed in a mixture of ethanol (30 ml) and concentrated hydrochloric acid (3 ml) for 18 hours then additional hydrochloric acid is added (1.5 ml). After a further 24 hours at reflux the reaction mixture is cooled and the pH adjusted to 8-9 by the addition of 5% aqueous NaHCO3. The title compound is collected by filtration, washed with water and dried to give a light brown solid.
Name
N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:19]C(=O)C)[S:5][C:6]=1[C:7]1[N:8]=[C:9]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[S:10][CH:11]=1.Cl.C([O-])(O)=O.[Na+]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]([NH2:19])[S:5][C:6]=1[C:7]1[N:8]=[C:9]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[S:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide
Quantity
0.9 g
Type
reactant
Smiles
CC=1N=C(SC1C=1N=C(SC1)NC=1C=NC=CC1)NC(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 24 hours at reflux the reaction mixture
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
The title compound is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a light brown solid

Outcomes

Product
Name
Type
Smiles
CC=1N=C(SC1C=1N=C(SC1)NC=1C=NC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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